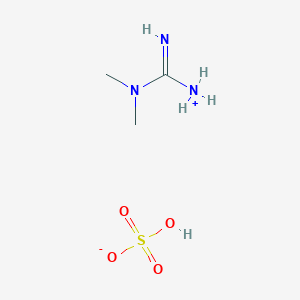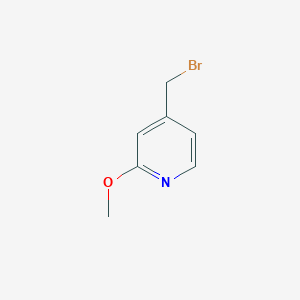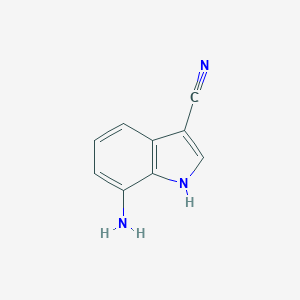
7-Amino-1H-indole-3-carbonitrile
Vue d'ensemble
Description
7-Amino-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C9H7N3 . It has a molecular weight of 157.17 g/mol . This compound is used in the synthesis of Silodosin, an α1a-adrenoceptor antagonist .
Molecular Structure Analysis
The molecular structure of 7-Amino-1H-indole-3-carbonitrile consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system . The InChI code for this compound is 1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 .Physical And Chemical Properties Analysis
7-Amino-1H-indole-3-carbonitrile has a molecular weight of 157.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 157.063997236 g/mol . The topological polar surface area is 65.6 Ų .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A series of compounds including 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized through a multicomponent reaction. These compounds demonstrated potent anticancer activities against various human cancer cell lines, suggesting their potential in cancer treatment (Radwan et al., 2020).
Novel Fused Pyrimidoindoles with Anticancer Activity
Research into polyheterocyclic compounds starting from 3-amino-[1,2,4]triazino[5,6-b]indole, which includes 1-amino[1,2,4]triazino[3′,4′:3,4]-[1,2,4]triazino[5,6-b]indole-2-carbonitrile, revealed the synthesis of new compounds with promising anticancer activity. This study emphasizes the role of compound size in enhancing anticancer efficacy (Ali & Saad, 2018).
Efficient Synthesis in Water
The synthesis of ethyl 6′-amino-1,1′,2,2′,3′,4′-hexahydro-9′-nitro-2-oxospiro[3H-indole-3,8′-[8H]pyrido[1,2-a]pyrimidine]-7′-carboxylates showcases an efficient, environmentally friendly method. This synthesis avoids hazardous organic solvents and catalysts, indicating a sustainable approach in chemical synthesis (Alizadeh & Moafi, 2015).
Detosylation and Characterization
A study on the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles revealed unexpected results, leading to high yields of 3-(N-p-tosylamino)indole-2-carbonitriles. This research contributes to the understanding of reaction mechanisms and the synthesis of novel indole carbonitriles (Michaelidou & Koutentis, 2010).
Exploration of Indole Precursors
The reaction of 2-aminoindole-3-carbonitriles with various DMF-dialkoxyacetals under microwaves was investigated, revealing the formation of versatile indole precursors. This study emphasizes the potential of these compounds in developing biologically active molecules (Loidreau et al., 2012).
Inhibitor of Prostaglandin Synthetase
3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile was identified as a potent inhibitor of bovine prostaglandin synthetase. This compound also displayed significant effects in preventing arachidonic acid-induced diarrhea in mice and platelet aggregation in human plasma (Fahrenholtz et al., 1979).
Orientations Futures
Indole derivatives, including 7-Amino-1H-indole-3-carbonitrile, have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their potential as anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Propriétés
IUPAC Name |
7-amino-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDFKEMRXVEKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302952 | |
| Record name | 7-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1H-indole-3-carbonitrile | |
CAS RN |
165669-11-4 | |
| Record name | 7-Amino-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



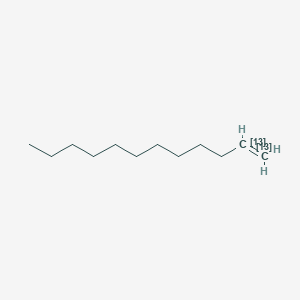
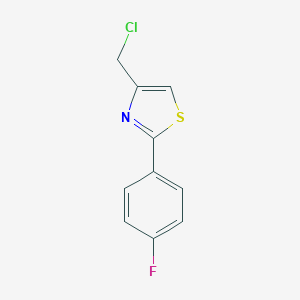
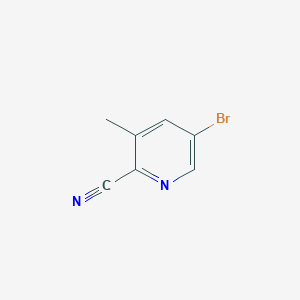
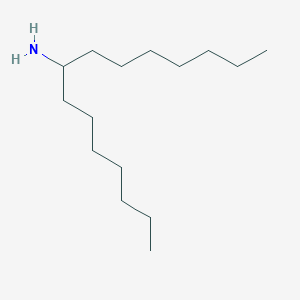
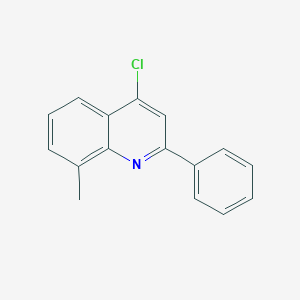


![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)

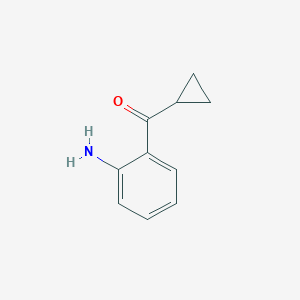
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)

